{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2-chloro-6-fluorobenzyl group and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromen-3-yl acetic acid.
Substitution Reaction: The 4-methyl-2-oxo-2H-chromen-3-yl acetic acid is then subjected to a substitution reaction with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen-2-one core, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.
4-methyl-2-oxo-2H-chromen-3-yl acetic acid: The core structure used in the synthesis.
Uniqueness
{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is unique due to the specific combination of substituents on the chromen-2-one core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₄ClFO₅, with a molecular weight of approximately 372.80 g/mol. The structure features a chromenone core modified by a chloro-fluorobenzyl ether group and an acetic acid moiety. This unique substitution pattern is believed to contribute to its biological activity.
Structural Features
Feature | Description |
---|---|
Core Structure | Chromenone (coumarin derivative) |
Substituents | Chloro-fluorobenzyl ether, acetic acid |
Molecular Weight | 372.80 g/mol |
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes associated with various biological processes.
Anticancer Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells and induce apoptosis through various pathways, including the modulation of retinoic acid receptors and inhibition of leukocyte elastase .
Antimicrobial Properties
Coumarins are also noted for their antimicrobial activities. The presence of halogen atoms (chlorine and fluorine) in the structure can enhance the compound's reactivity against bacterial strains. Comparative studies have demonstrated that derivatives with similar structural modifications exhibit varying levels of antibacterial efficacy.
Other Biological Activities
The compound has shown potential in other areas such as:
- Anti-inflammatory Effects : Some studies suggest that coumarins can reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The ability to scavenge free radicals has been reported for several coumarin derivatives, indicating potential protective effects against oxidative stress.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other similar coumarin derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-[ (4-Chlorobenzyl)oxy]-4-methylcoumarin | Chlorobenzyl ether | Different biological profile due to substituent variations |
6-Chloro-{7-[ (4-Fluorobenzyl)oxy]-4-methylcoumarin | Variation in halogen substitution | Distinct reactivity and potential applications |
7-{(2-Chlorophenyl)methoxy}-4-methylcoumarin | Chlorophenyl ether group | Unique pharmacological properties |
These comparisons highlight how specific functional groups influence the biological activity and efficacy of coumarins.
Case Studies and Research Findings
Several case studies have explored the biological activity of {7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetic acid:
- Study on Anticancer Activity : A recent study demonstrated that a related coumarin derivative significantly inhibited cancer cell growth in vitro, suggesting that similar mechanisms may be at play for this compound as well .
- Antimicrobial Efficacy Assessment : Comparative analysis showed that compounds with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.
Properties
IUPAC Name |
2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFO5/c1-10-12-6-5-11(25-9-14-15(20)3-2-4-16(14)21)7-17(12)26-19(24)13(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXBLHYZVZCFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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